

Application of Fadraciclib in Studying CDK2/9 Dependent Cancers

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Compound of Interest

Compound Name: *Fadraciclib*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a potent and selective second-generation, orally available aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).^[1] Dysregulation of CDK2 and CDK9 is a hallmark of various cancers, making them attractive therapeutic targets. **Fadraciclib**'s dual inhibitory action allows for the interrogation of cancer cell dependencies on both cell cycle progression (mediated by CDK2) and transcriptional regulation (mediated by CDK9). These application notes provide a comprehensive overview of the use of **Fadraciclib** in preclinical and clinical research, with detailed protocols for key experiments.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

- **CDK9 Inhibition and Transcriptional Control:** CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).^[2] **Fadraciclib** inhibits CDK9, leading to a decrease in RNAP II phosphorylation. This selectively downregulates the transcription of short-lived messenger RNAs (mRNAs) that code for key survival proteins and oncogenes, such as Myeloid Cell Leukemia 1 (MCL1) and

MYC.[3] The depletion of these anti-apoptotic and pro-proliferative proteins ultimately induces apoptosis in cancer cells.[3]

- **CDK2 Inhibition and Cell Cycle Control:** CDK2, in complex with cyclin E, is a key regulator of the G1 to S phase transition of the cell cycle. Inhibition of CDK2 by **Fadraciclib** can lead to a G1 cell cycle arrest, thereby preventing cancer cell proliferation.[4] This is particularly relevant in cancers with cyclin E amplification or overexpression.

The combined inhibition of CDK2 and CDK9 by **Fadraciclib** results in a potent anti-proliferative and pro-apoptotic effect in a variety of cancer models.

Data Presentation

In Vitro Efficacy of Fadraciclib

Target/Cell Line	Cancer Type	IC50 (nM)	Reference
CDK2	-	5	[1][5]
CDK9	-	26	[1][5]
Uterine Serous Carcinoma (CCNE1-overexpressing)	Uterine	124.1 ± 57.8	[4]
Uterine Serous Carcinoma (CCNE1-low expressing)	Uterine	415 ± 117.5	[4]
Colorectal Cancer Patient-Derived Organoids	Colorectal	2650 ± 3920	[6]

In Vivo Efficacy of Fadraciclib

Cancer Model	Treatment	Outcome	Reference
Colorectal Cancer Patient-Derived Xenografts (PDX)	25 mg/kg Fadraciclib, oral gavage, BID, 5 days/week for 2 weeks	Significant tumor growth inhibition compared to control	[6]
Zebrafish Xenograft Model (Colorectal Cancer)	Fadraciclib in combination with encorafenib	Significant reduction in tumor size and increased caspase-3 activation	[7]

Clinical Trial Data for Fadraciclib (NCT04983810)

Trial Phase	Patient Population	Dosing	Key Outcomes	Reference
Phase 1/2	Advanced solid tumors and lymphoma	Dose escalation from 50-150 mg BID, 3-5 days/week. Recommended Phase 2 Dose (RP2D): 100 mg BID, 5 days/week for 4 weeks.	Well-tolerated. Partial Responses (PRs) in T-cell lymphoma. Stable Disease (SD) in various solid tumors including endometrial, ovarian, and pancreatic cancers. Tumor shrinkage observed in a patient with squamous non-small cell lung cancer with CDKN2B loss.	[2][5][8][9]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fadraciclib** in cancer cell lines.

Method: Resazurin Reduction Assay or CellTiter-Glo® Luminescent Cell Viability Assay.[\[6\]](#)[\[10\]](#)

Protocol:

- Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **Fadraciclib** in culture medium.
- Remove the existing medium from the cells and add 100 µL of the **Fadraciclib** dilutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[\[10\]](#)
- For the Resazurin Assay, add 20 µL of resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation and 590 nm emission.
- For the CellTiter-Glo® Assay, add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure luminescence.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of **Fadraciclib** on the protein levels of CDK2 and CDK9 downstream targets.

Protocol:

- Seed cells in a 6-well plate and treat with **Fadraciclib** at various concentrations and time points.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - Phospho-RNA Polymerase II (Ser2)
 - MCL1
 - MYC
 - Cleaved PARP
 - β-actin (as a loading control)
- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Fadraciclib** in a mouse xenograft model.

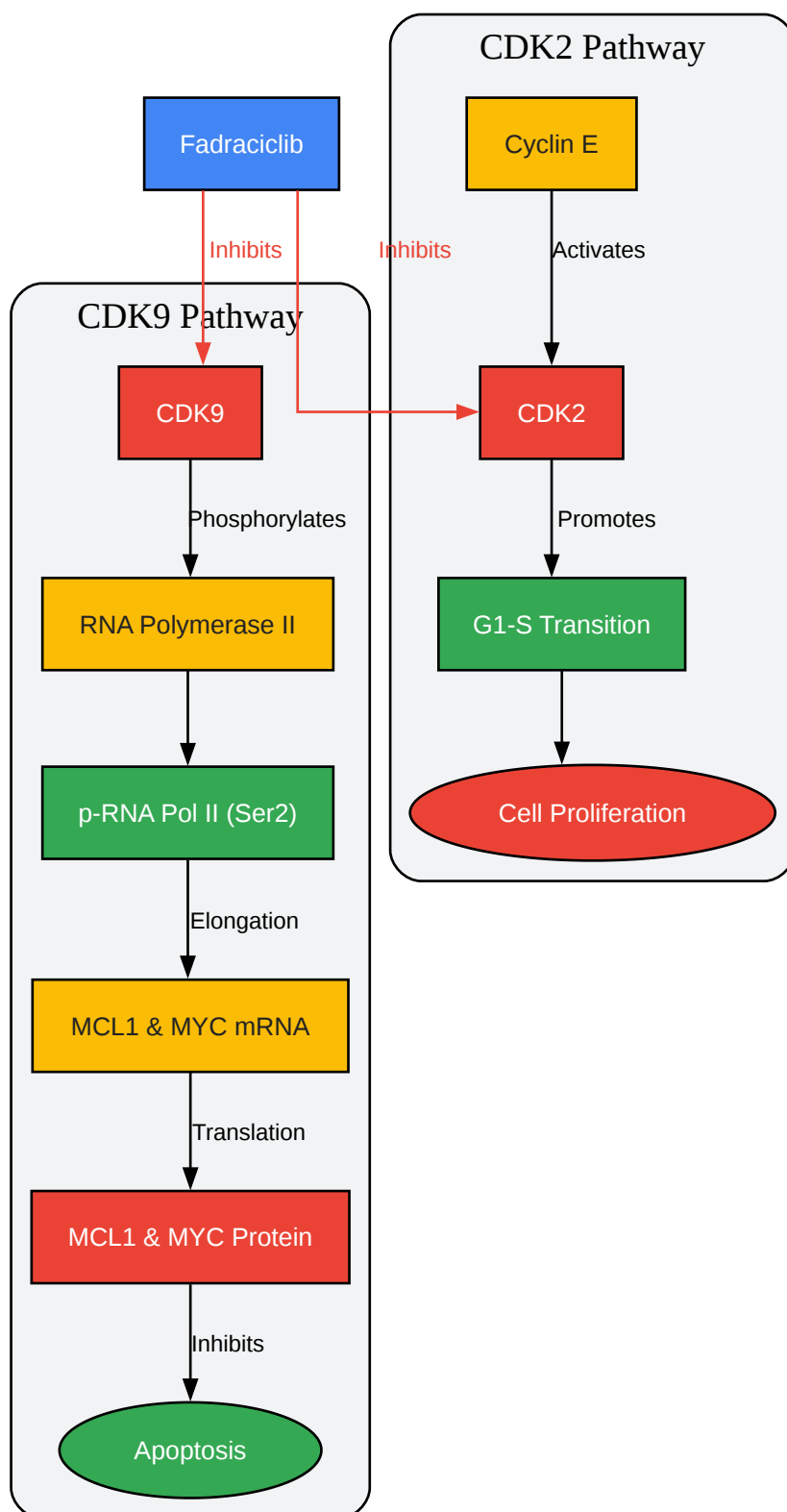
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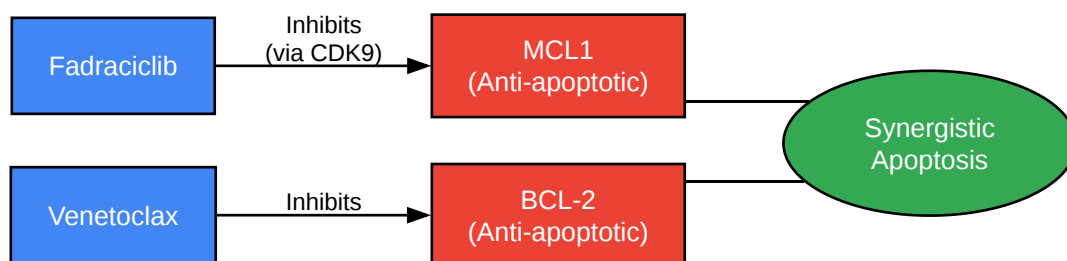
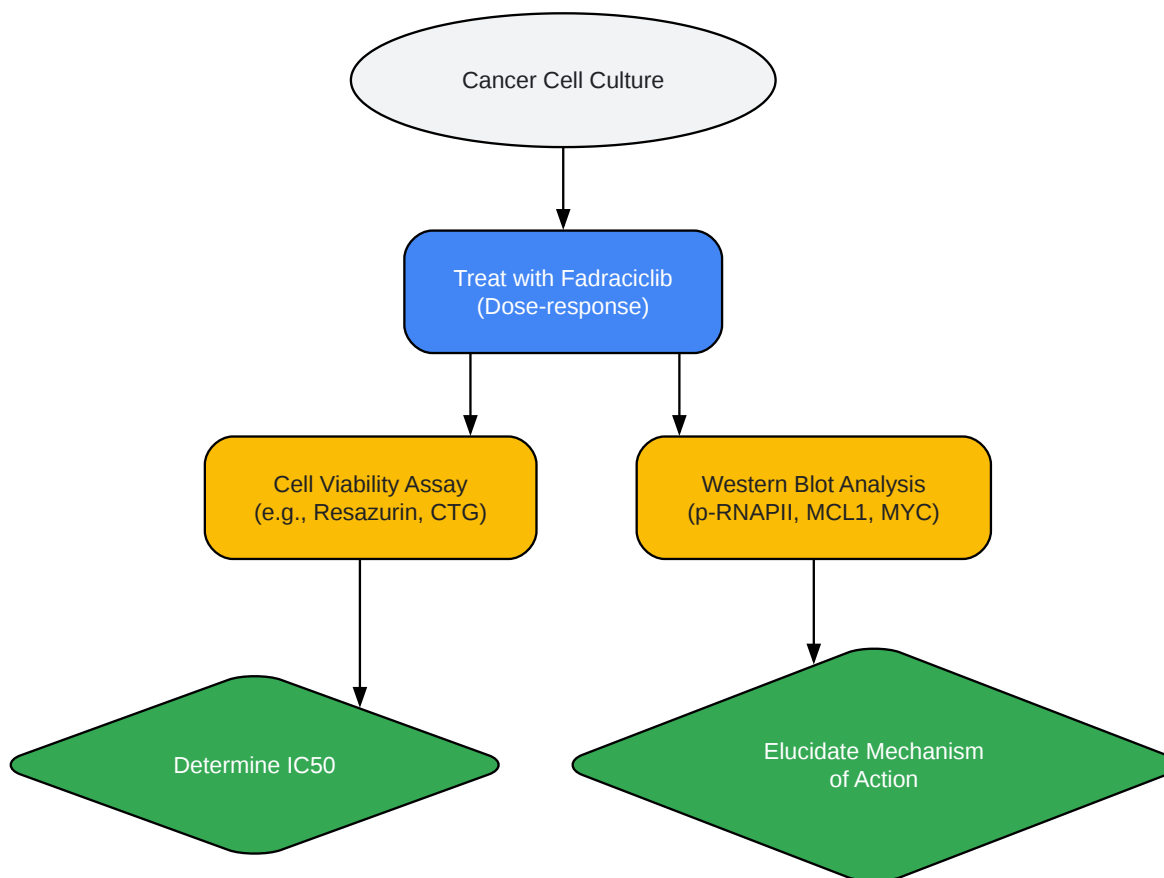
- Subcutaneously inject $1-5 \times 10^6$ cancer cells into the flank of immunodeficient mice (e.g., nude or SCID).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

- Randomize the mice into treatment and control groups.
- Administer **Fadraciclib** orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, BID, 5 days a week).[6] The control group should receive the vehicle.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway of Fadraciclib's Action





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